![molecular formula C15H11ClN6O2 B2589990 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034596-95-5](/img/structure/B2589990.png)
5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide” is a compound that contains a triazole nucleus, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
Triazole compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthesis of triazolo[4,3-a]pyrazine derivatives with an indole moiety might involve hydrogen bond interactions with key amino acid residues of the target receptor .
Molecular Structure Analysis
The molecular structure of triazole compounds, including “5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide”, is characterized by a five-membered aromatic azole chain. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .
Chemical Reactions Analysis
Triazole compounds are known to show versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors . They have been found to exhibit good inhibitory effects in certain reactions .
Applications De Recherche Scientifique
Antifungal Applications
The triazole ring is a common feature in many antifungal agents due to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Given the structural similarity to known antifungal triazoles, this compound could be investigated for its efficacy against fungal pathogens, potentially leading to the development of new antifungal medications .
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives have shown promise in combating bacterial infections. This compound, with its triazolo[4,3-a]pyrazine core, may exhibit antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Research could focus on its minimum inhibitory concentrations (MICs) compared to standard treatments like ampicillin .
Antioxidant Properties
The presence of a hydroxy group in the compound’s structure suggests it could have antioxidant properties. Antioxidants are crucial in reducing oxidative stress, which is implicated in numerous diseases. This compound could be studied for its ability to scavenge free radicals .
Antiviral Research
Triazole derivatives have been utilized in the design of antiviral drugs. The compound could be assessed for its potential to inhibit viral replication, possibly contributing to the treatment of viral infections .
Anti-inflammatory and Analgesic Uses
Due to the pharmacological significance of triazole compounds in reducing inflammation and pain, this compound could be explored for its anti-inflammatory and analgesic effects. It might offer a novel mechanism of action or improved efficacy over existing medications .
Antiepileptic Effects
The triazole class includes several antiepileptic drugs. The compound’s structure might influence neuronal excitability and could be a candidate for the development of new antiepileptic therapies .
Antidepressant and Anxiolytic Activities
Some triazole-containing compounds are known to act on the central nervous system, providing antidepressant and anxiolytic benefits. This compound’s effect on neurotransmitter systems could be an interesting area of research, potentially leading to new treatments for mood disorders .
Mécanisme D'action
Target of action
The compound contains a triazole moiety . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Biochemical pathways
Triazole compounds are known to have antimicrobial, antioxidant, and antiviral potential .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of action
Similar compounds have shown significant inhibitory activity against certain cell lines .
Action environment
The synthesis and study of similar compounds have considered various factors, including reaction temperature .
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN6O2/c16-9-1-2-10-8(5-9)6-11(19-10)14(23)18-7-12-20-21-13-15(24)17-3-4-22(12)13/h1-6,19H,7H2,(H,17,24)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMQKKLRFWFBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCC3=NN=C4N3C=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

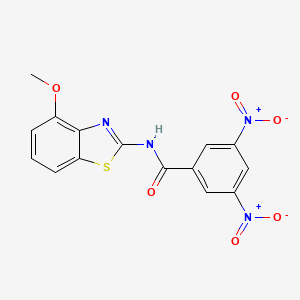
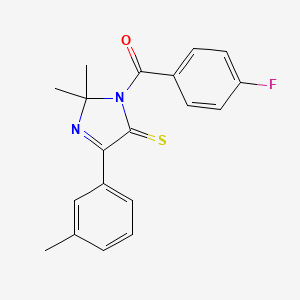
![(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2589910.png)
![3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2589911.png)
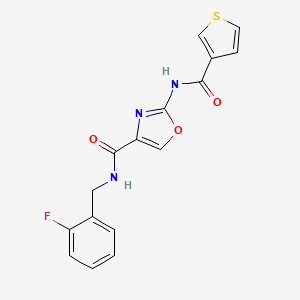

![1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2589914.png)

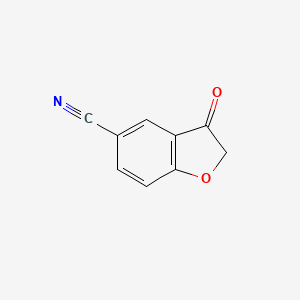
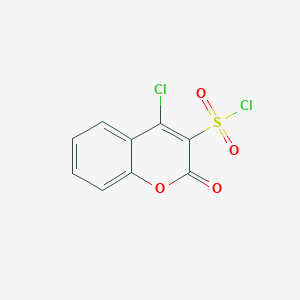
![Acetic acid, 2-[[2-(1-methylethyl)phenyl]amino]-2-oxo-, ethyl ester](/img/structure/B2589925.png)
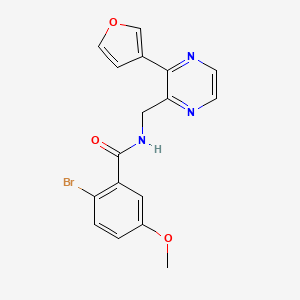
![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/no-structure.png)
![1-(2-Methylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2589929.png)